molecular formula C22H29ClN4OS B4140128 1-(2-Chloro-5-methylphenyl)-3-[2-[4-(4-ethoxyphenyl)piperazin-1-yl]ethyl]thiourea

1-(2-Chloro-5-methylphenyl)-3-[2-[4-(4-ethoxyphenyl)piperazin-1-yl]ethyl]thiourea

Cat. No.: B4140128
M. Wt: 433.0 g/mol
InChI Key: GTZXHQPQSIOOBV-UHFFFAOYSA-N
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Description

N-(2-chloro-5-methylphenyl)-N’-{2-[4-(4-ethoxyphenyl)-1-piperazinyl]ethyl}thiourea is a synthetic organic compound that belongs to the class of thioureas This compound is characterized by the presence of a thiourea group, which is a functional group consisting of a sulfur atom double-bonded to a carbon atom and single-bonded to two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-5-methylphenyl)-N’-{2-[4-(4-ethoxyphenyl)-1-piperazinyl]ethyl}thiourea typically involves the reaction of 2-chloro-5-methylphenyl isothiocyanate with 2-[4-(4-ethoxyphenyl)-1-piperazinyl]ethylamine. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-5-methylphenyl)-N’-{2-[4-(4-ethoxyphenyl)-1-piperazinyl]ethyl}thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(2-chloro-5-methylphenyl)-N’-{2-[4-(4-ethoxyphenyl)-1-piperazinyl]ethyl}thiourea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-chloro-5-methylphenyl)-N’-{2-[4-(4-ethoxyphenyl)-1-piperazinyl]ethyl}thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2-chloro-5-methylphenyl)-N’-{2-[4-(4-methoxyphenyl)-1-piperazinyl]ethyl}thiourea
  • **N-(2-chloro-5-methylphenyl)-N’-{2-[4-(4-methylphenyl)-1-piperazinyl]ethyl}thiourea
  • **N-(2-chloro-5-methylphenyl)-N’-{2-[4-(4-fluorophenyl)-1-piperazinyl]ethyl}thiourea

Uniqueness

N-(2-chloro-5-methylphenyl)-N’-{2-[4-(4-ethoxyphenyl)-1-piperazinyl]ethyl}thiourea is unique due to the presence of the ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(2-chloro-5-methylphenyl)-3-[2-[4-(4-ethoxyphenyl)piperazin-1-yl]ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29ClN4OS/c1-3-28-19-7-5-18(6-8-19)27-14-12-26(13-15-27)11-10-24-22(29)25-21-16-17(2)4-9-20(21)23/h4-9,16H,3,10-15H2,1-2H3,(H2,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZXHQPQSIOOBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN(CC2)CCNC(=S)NC3=C(C=CC(=C3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-Chloro-5-methylphenyl)-3-[2-[4-(4-ethoxyphenyl)piperazin-1-yl]ethyl]thiourea
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1-(2-Chloro-5-methylphenyl)-3-[2-[4-(4-ethoxyphenyl)piperazin-1-yl]ethyl]thiourea
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1-(2-Chloro-5-methylphenyl)-3-[2-[4-(4-ethoxyphenyl)piperazin-1-yl]ethyl]thiourea
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1-(2-Chloro-5-methylphenyl)-3-[2-[4-(4-ethoxyphenyl)piperazin-1-yl]ethyl]thiourea
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1-(2-Chloro-5-methylphenyl)-3-[2-[4-(4-ethoxyphenyl)piperazin-1-yl]ethyl]thiourea
Reactant of Route 6
1-(2-Chloro-5-methylphenyl)-3-[2-[4-(4-ethoxyphenyl)piperazin-1-yl]ethyl]thiourea

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